

Preliminary In Vivo Studies of 113-O12B: A Technical Guide

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Compound of Interest

Compound Name: 113-O12B

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This technical guide provides an in-depth overview of the preliminary in vivo studies of **113-O12B**, a novel ionizable lipidoid designed for targeted mRNA delivery. The data and protocols summarized herein are primarily based on the findings published by Chen, J., et al. in Proceedings of the National Academy of Sciences (2022).^{[1][2][3]} **113-O12B** is a key component of lipid nanoparticles (LNPs) that have demonstrated a remarkable ability to target lymph nodes, making it a promising vehicle for mRNA-based cancer vaccines.

Core Findings

Lipid nanoparticles formulated with **113-O12B** have been shown to specifically and efficiently deliver mRNA to lymph nodes following subcutaneous administration.^[1] This targeted delivery leads to a robust CD8+ T cell response against the encoded antigen, resulting in significant anti-tumor effects in preclinical melanoma models.^{[1][2]} Compared to LNPs formulated with ALC-0315, a lipid used in the FDA-approved Pfizer-BioNTech COVID-19 vaccine, **113-O12B** LNPs exhibit higher mRNA expression in lymph nodes and significantly reduced expression in the liver.^[1]

Data Presentation

Table 1: In Vivo Biodistribution of 113-O12B LNPs vs. ALC-0315 LNPs

Organ	113-O12B LNP (% mRNA Expression)	ALC-0315 LNP (% mRNA Expression)
Draining Lymph Node	High	Low
Other Lymph Nodes	Moderate	Low
Liver	Significantly Reduced	High
Spleen	Moderate	Moderate

This table summarizes the relative in vivo expression of a reporter mRNA delivered by **113-O12B** LNPs compared to ALC-0315 LNPs after subcutaneous injection in mice. Data synthesized from Chen, J., et al., PNAS (2022).[\[1\]](#)

Table 2: Efficacy of 113-O12B LNP-mRNA Vaccine in B16F10-OVA Melanoma Model

Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)
113-O12B LNP-OVA mRNA	High	High
ALC-0315 LNP-OVA mRNA	Moderate	Low
Control (PBS)	None	0

This table illustrates the therapeutic efficacy of an ovalbumin (OVA)-encoding mRNA vaccine delivered by **113-O12B** LNPs in a murine melanoma model. Data synthesized from Chen, J., et al., PNAS (2022).[\[1\]](#)

Table 3: Cellular Tropism of 113-O12B LNPs in Draining Lymph Nodes

Antigen-Presenting Cell (APC) Type	% of Cells with Positive mRNA Expression (113-O12B LNP)	% of Cells with Positive mRNA Expression (ALC-0315 LNP)
Dendritic Cells (DCs)	~27%	Lower
Macrophages	~34%	Lower

This table shows the percentage of dendritic cells and macrophages in the draining lymph nodes expressing the delivered mRNA, indicating the cellular targets of the LNPs. Data from Chen, J., et al., PNAS (2022).[\[1\]](#)

Experimental Protocols

LNP Formulation and mRNA Encapsulation

Objective: To formulate **113-O12B** lipid nanoparticles encapsulating messenger RNA.

Materials:

- **113-O12B** ionizable lipidoid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA encoding the antigen of interest (e.g., ovalbumin)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

Procedure:

- Dissolve the lipids (**113-O12B**, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a specific molar ratio.
- Dissolve the mRNA in citrate buffer.
- Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution using a microfluidic mixing device at a defined flow rate ratio.
- Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.
- Concentrate the LNP-mRNA formulation using a centrifugal filter device.
- Sterilize the final formulation by passing it through a 0.22 µm filter.
- Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Murine Melanoma Model Studies

Objective: To evaluate the in vivo efficacy of the **113-O12B** LNP-mRNA vaccine in a B16F10-OVA melanoma model.

Animal Model:

- C57BL/6 mice (6-8 weeks old)

Materials:

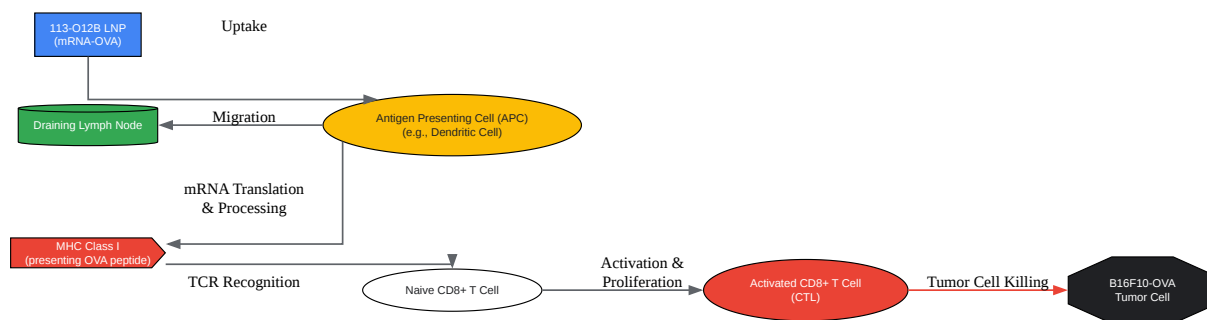
- B16F10-OVA melanoma cell line (expressing ovalbumin)
- **113-O12B** LNP-OVA mRNA vaccine
- Control formulations (e.g., ALC-0315 LNP-OVA mRNA, PBS)
- Cell culture medium (e.g., DMEM)
- Calipers for tumor measurement

Procedure:

- Culture B16F10-OVA cells under standard conditions.
- Subcutaneously inoculate mice with a suspension of B16F10-OVA cells in the flank.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment and control groups.
- Administer the **113-O12B** LNP-OVA mRNA vaccine and control formulations via subcutaneous injection at a site distant from the tumor (e.g., the contralateral flank).
- Administer booster vaccinations at specified time intervals (e.g., weekly).
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2)/2$.
- Monitor animal body weight and overall health.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest tumors and lymphoid organs for further analysis (e.g., flow cytometry for immune cell infiltration).

Visualizations

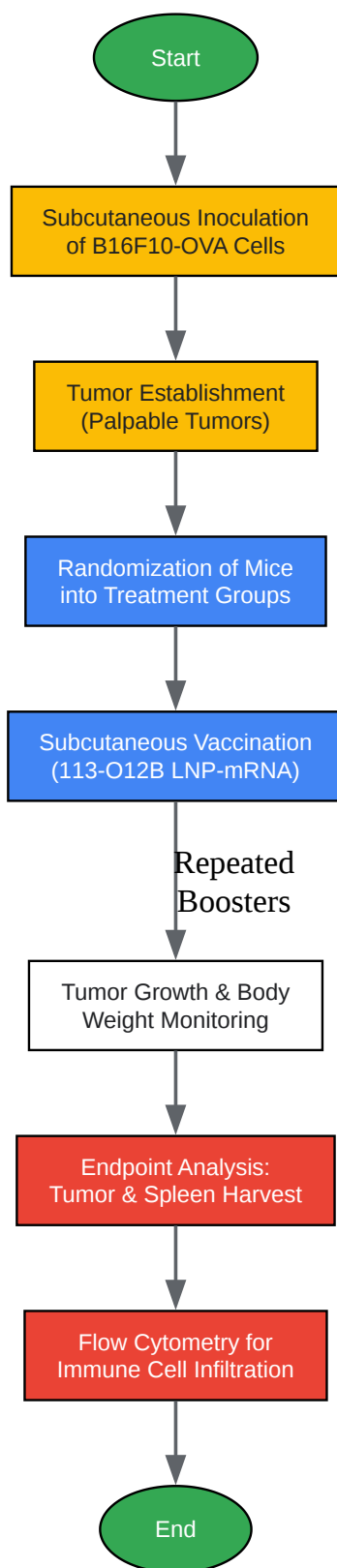
Signaling Pathway for mRNA Vaccine-Induced CD8+ T Cell Response



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Caption: Signaling pathway of **113-O12B** LNP-mRNA vaccine-induced anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating the in vivo efficacy of the **113-O12B** LNP-mRNA vaccine.

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References

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